(2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride
Description
(2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride is a synthetic indole derivative with the molecular formula C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g/mol . It is registered under CAS 1332529-76-6 and MDL MFCD13250081 . Structurally, it consists of a 2,3-dihydroindole (indoline) core substituted with a methyl group at the 2-position and an acetic acid moiety at the 1-position, forming a hydrochloride salt. This salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical research .
Properties
IUPAC Name |
2-(2-methyl-2,3-dihydroindol-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-8-6-9-4-2-3-5-10(9)12(8)7-11(13)14;/h2-5,8H,6-7H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQNQTXLGAOMIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole can then be further functionalized to introduce the acetic acid group.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic methods to improve yield and efficiency. Palladium-catalyzed reactions, such as the Larock indole synthesis, are commonly used to produce highly functionalized indole units . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indigo or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can produce indigo, a blue dye commonly used in the textile industry .
Scientific Research Applications
(2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Some indole derivatives are used in pharmaceuticals for their therapeutic effects.
Industry: Indole compounds are used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. Indole derivatives can bind to various enzymes and receptors, modulating their activity. For example, they may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
2,3-Dihydro-1-indoleacetic acid hydrochloride (CAS 193544-62-6)
- Molecular Formula: C₁₀H₁₁NO₂
- Molecular Weight : 177.2 g/mol
- Key Differences: Lacks the 2-methyl group on the indoline ring.
- Physicochemical Properties : Lower density (1.249 g/cm³) and boiling point (369.1°C) compared to the methylated derivative, reflecting differences in molecular packing and intermolecular forces .
(2-Methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid (CAS 1018295-36-7)
[3-(Dimethylamino)-5-methyl-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid hydrochloride
- Molecular Formula : C₁₃H₁₇ClN₂O₃
- Molecular Weight : 284.74 g/mol
- Key Differences: Incorporates a dimethylamino group at the 3-position and an oxo group at the 2-position. These modifications enhance solubility in polar solvents and may influence receptor binding in therapeutic applications .
2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-aminobenzoate (QZ-4866)
- Molecular Formula : C₁₈H₁₇N₂O₄
- Molecular Weight : 325.34 g/mol
- Key Differences: The acetic acid is esterified with 4-aminobenzoic acid, creating a prodrug form. This esterification improves lipophilicity, facilitating membrane penetration in drug delivery systems .
Physicochemical and Stability Comparisons
- Degradation Pathways: Indole derivatives with free amino or hydroxyl groups (e.g., indapamide analogs) degrade under UV light or basic conditions, forming products like 4-chloro-3-sulfamoylbenzamide . The target compound’s methyl group and hydrochloride salt mitigate such degradation .
Biological Activity
(2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride, with the CAS number 938361-05-8, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₄ClNO₂
- Molar Mass : 227.69 g/mol
- Storage Conditions : Room temperature; classified as an irritant .
Research indicates that this compound may exert its biological effects through various mechanisms:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in cellular models.
- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation and induce apoptosis in specific cancer lines, including breast and liver cancer cells .
- Anti-inflammatory Effects : In vitro studies have indicated that it can modulate inflammatory pathways, potentially reducing inflammation in various conditions .
Anticancer Activity
Several studies have explored the anticancer properties of this compound:
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Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values reported between 5 µM to 10 µM. The compound was observed to induce apoptosis by enhancing caspase activity and altering cell cycle progression .
Cell Line IC50 (µM) Mechanism MCF-7 5 - 10 Apoptosis induction HepG2 7 - 12 Cell cycle arrest
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 40 to 50 µg/mL against various bacterial strains such as E. faecalis and K. pneumoniae. Comparatively, the inhibition zones were similar to those observed with standard antibiotics like ceftriaxone .
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound:
- Alzheimer's Disease Models : In animal models of Alzheimer’s disease, this compound exhibited protective effects on neuronal cells by reducing amyloid-beta toxicity and improving cognitive functions .
Case Studies
- Study on Breast Cancer Cells : A study published in ACS Omega demonstrated that treatment with the compound resulted in a significant decrease in cell viability in MCF-7 cells after 48 hours of exposure. The study highlighted morphological changes consistent with apoptosis .
- Neuroprotection in Animal Models : Another investigation found that administration of the compound in a rat model of Alzheimer’s led to improved memory retention and reduced levels of neuroinflammation markers compared to control groups .
Q & A
Q. What mechanistic insights can be gained from comparing in vitro and in vivo efficacy?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
